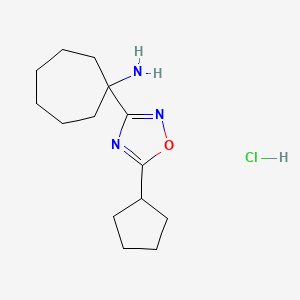

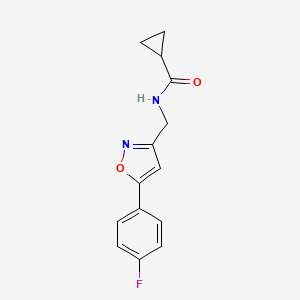

1-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

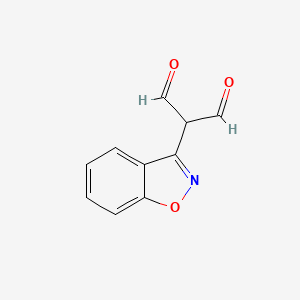

1-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine hydrochloride, also known as CP 945,598, is a selective antagonist of the cannabinoid receptor CB1. It is a synthetic compound that has been extensively studied for its potential therapeutic applications.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis and chemical properties of compounds related to 1-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine hydrochloride have been explored in various studies. The 1,2,4-oxadiazole ring, for instance, is known for its utility in synthesizing compounds with significant biological activities. One method for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles involves a copper-catalyzed cascade annulation of amidines and methylarenes, showcasing the ring's versatility and the efficiency of its incorporation into complex molecules (Guo et al., 2015). Similarly, 1,2,4-oxadiazoles have been synthesized through a facile approach, demonstrating their potential in medicinal chemistry as bioisosteres for carboxylic acid and carboxamide groups (Aggarwal et al., 2020).

Pharmacological and Biological Applications

The oxadiazole ring system is not only significant in synthetic chemistry but also plays a crucial role in pharmacological research. For instance, N-[2-([1,2,4]oxadiazol-5-yl)cyclohepten-1-yl]formamide oximes were synthesized and evaluated as inhibitors of platelet aggregation, indicating the therapeutic potential of oxadiazole derivatives in cardiovascular diseases (Okuda et al., 2011). Additionally, the synthesis of azetidine-2-one derivatives of 1H-benzimidazole, which involve 1,2,4-oxadiazole intermediates, demonstrated antimicrobial and cytotoxic activities, highlighting the utility of these compounds in developing new antimicrobial agents and cancer therapeutics (Noolvi et al., 2014).

Chemical Reactivity and Stability

The chemical reactivity and stability of oxadiazole derivatives are also of interest. For example, the study on hydrolysis of certain 5-aminodibenzo[a,d]cycloheptanes explored the relative reaction rates and mechanisms, providing insights into the stability and reactivity of compounds with similar structural motifs (Maulding et al., 1972). This knowledge is crucial for designing stable and reactive intermediates for further chemical transformations.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name |

1-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O.ClH/c15-14(9-5-1-2-6-10-14)13-16-12(18-17-13)11-7-3-4-8-11;/h11H,1-10,15H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDABELVTCKQKRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)(C2=NOC(=N2)C3CCCC3)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methoxy-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2551046.png)

![ethyl 3-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate](/img/structure/B2551053.png)

![3-((2-chloro-6-fluorobenzyl)thio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2551054.png)

![1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-(pyridin-3-yl)ethanone](/img/structure/B2551056.png)

![N-ethyl[1-(2-hydroxyethyl)-2-imino-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]p yridino[1,2-a]pyrimidin-3-yl)]carboxamide](/img/structure/B2551058.png)

![N-(2-methoxyethyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2551059.png)

![8-((2,5-Dimethoxyphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2551064.png)